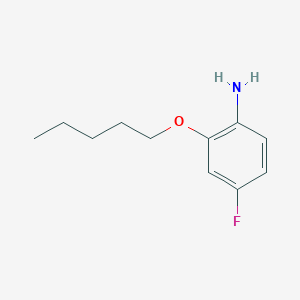

4-Fluoro-2-(pentyloxy)aniline

描述

Strategic Importance of Fluorinated and Alkoxylated Aniline (B41778) Scaffolds in Modern Chemical Synthesis

The presence of fluorine and alkoxy groups on an aniline ring is a deliberate synthetic strategy aimed at modulating the molecule's physicochemical properties. The incorporation of fluorine atoms into organic molecules is a widely used tactic in drug design and materials science. bohrium.com Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and the pKa of the aniline's amino group. google.com This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. bohrium.comgoogle.com For instance, the strategic fluorination of a phenyl ring in a kinase inhibitor was shown to improve its in vivo metabolic stability. bohrium.com

The addition of an alkoxy group, in this case, a pentyloxy group, further modifies the molecule's properties. The ether linkage introduces a degree of conformational flexibility and can participate in hydrogen bonding. The length of the alkyl chain in the alkoxy group can be varied to fine-tune lipophilicity, which is a critical parameter for the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. The combination of both fluoro and alkoxy substituents on an aniline scaffold thus provides a powerful tool for chemists to create a diverse range of molecules with tailored properties.

Overview of Research Trajectories for Substituted Aromatic Amines

Substituted aromatic amines are a cornerstone of chemical synthesis, serving as precursors to a vast array of more complex molecules. The amino group is a versatile functional handle that can be readily transformed into a wide range of other functionalities. For example, aromatic amines are key starting materials for the synthesis of diazonium salts, which are themselves highly versatile intermediates for introducing a variety of substituents onto the aromatic ring. epo.org

Research in this area often focuses on the development of new synthetic methodologies for the preparation of substituted anilines and their subsequent use in the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. nih.gov For example, substituted anilines are crucial building blocks for the synthesis of quinazolines, a class of compounds with a broad spectrum of biological activities, including as kinase inhibitors for cancer therapy. nih.gov Furthermore, the oxidation of aromatic amines can lead to the formation of polymers or dyes, and the nature and position of substituents on the aromatic ring play a critical role in determining the properties of the resulting materials. google.com

Identification of Current Research Challenges and Opportunities Pertaining to 4-Fluoro-2-(pentyloxy)aniline

While specific research on this compound is limited, the challenges and opportunities associated with it can be inferred from the broader field of substituted anilines.

Challenges:

Regioselective Synthesis: A primary challenge in the synthesis of polysubstituted anilines like this compound is achieving the desired regiochemistry. The directing effects of the existing substituents must be carefully controlled to install the fluorine, pentyloxy, and amino groups at the correct positions on the aromatic ring.

Purification: The separation of the desired isomer from other regioisomers that may form during the synthesis can be a significant purification challenge, often requiring chromatographic techniques.

Scalability: Laboratory-scale syntheses may not be readily transferable to a larger, industrial scale, which is a common hurdle in the development of commercially viable compounds.

Opportunities:

Medicinal Chemistry: Given the favorable properties often imparted by fluorine and alkoxy groups, this compound represents an attractive, yet underexplored, building block for the synthesis of novel bioactive molecules. Its structural similarity to fragments of known drugs suggests its potential utility in drug discovery programs.

Materials Science: The unique combination of substituents could lead to the development of new polymers or liquid crystals with interesting electronic or self-assembly properties. The study of how the interplay between the fluorine and pentyloxy groups influences the bulk properties of materials derived from this aniline is a potential area of investigation.

Methodology Development: The synthesis of this compound could serve as a test case for the development of new, more efficient, and selective synthetic methods for the preparation of complex substituted anilines.

属性

IUPAC Name |

4-fluoro-2-pentoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRPVGZYVGMRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity Profiles and Derivatization Chemistry of 4 Fluoro 2 Pentyloxy Aniline

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the reactivity and orientation of incoming electrophiles are dictated by the existing substituents on the benzene (B151609) ring. wikipedia.orgchemistrytalk.org The 4-Fluoro-2-(pentyloxy)aniline ring is influenced by two strong activating groups, the amino (-NH₂) and pentyloxy (-OC₅H₁₁) groups, and one weakly deactivating group, the fluorine (-F) atom.

Regioselectivity : The combined influence of these groups determines the position of substitution. The pentyloxy group is at position 2, the fluorine at position 4, and the amino group at position 1.

The amino group strongly directs to positions 2 (blocked), 4 (blocked), and 6.

The pentyloxy group strongly directs to positions 1 (blocked), 3, and 5.

The fluorine atom directs to positions 1 (blocked), 3, and 5.

Considering the potent activating nature of the amino and pentyloxy groups, the positions most enriched in electron density and thus most susceptible to electrophilic attack are positions 3, 5, and 6. The final regioselectivity for reactions like halogenation, nitration, or Friedel-Crafts acylation would depend on the specific reagents and reaction conditions, with steric hindrance also playing a role. For instance, direct halogenation of unprotected anilines often shows high regioselectivity for the para-position, but since that is blocked, substitution at the remaining activated positions is expected. beilstein-journals.org

| Reaction | Electrophile | Predicted Major Substitution Position(s) | Rationale |

|---|---|---|---|

| Bromination | Br⁺ | 5 or 3 | The amino and pentyloxy groups are strong ortho, para-directors, activating positions 3, 5, and 6. Position 5 is para to the pentyloxy group, making it highly favorable. |

| Nitration | NO₂⁺ | 5 or 3 | Similar to bromination, nitration is directed by the strong activating groups. Protection of the amine may be necessary to prevent oxidation. allen.in |

| Acylation | RCO⁺ | 5 | The Friedel-Crafts reaction is sensitive to steric hindrance; thus, position 5, being less hindered than position 3 (adjacent to the bulky pentyloxy group), is the likely site of acylation. The amino group may complex with the Lewis acid catalyst. libretexts.org |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) typically requires an electron-withdrawing group to stabilize the negatively charged Meisenheimer complex intermediate. nih.govyoutube.com In this compound, the ring is electron-rich, making classical SNAr challenging. However, the fluorine atom can act as a leaving group. youtube.comlboro.ac.uk For SNAr to occur, either the reaction conditions must be harsh or the amino group must be converted into a potent electron-withdrawing group, for example, through diazotization. In SNAr reactions, fluoride (B91410) is often a superior leaving group compared to other halogens. rsc.org

Reactions Involving the Aniline (B41778) Nitrogen: Amidation, Alkylation, and Heterocycle Formation

The primary amino group is a key site for derivatization, allowing for the construction of a wide array of more complex structures.

Amidation : The nucleophilic nitrogen of this compound can readily react with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used as a protective strategy for the amino group to moderate its activating effect and prevent side reactions during other transformations like nitration. libretexts.org Engineering of enzymes like lipase (B570770) has shown promise in catalyzing amidation, even for sterically hindered anilines. uq.edu.au

Alkylation : Direct alkylation of the aniline nitrogen with alkyl halides can produce secondary and tertiary amines. However, this reaction can be difficult to control and may lead to a mixture of products due to over-alkylation. Reductive amination offers a more controlled alternative for synthesizing N-alkylated derivatives.

Heterocycle Formation : The structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. nih.govnih.gov

Quinolines : Substituted anilines are common precursors for quinoline (B57606) synthesis through reactions like the Doebner-von Miller or Friedländer synthesis. nih.govorganic-chemistry.org For example, reaction with α,β-unsaturated carbonyl compounds or 1,2-diols can yield the quinoline core. researchgate.net

Pictet-Spengler Reaction : If the aniline is first modified to incorporate a β-arylethylamine moiety, it can undergo a Pictet-Spengler reaction with an aldehyde or ketone to form tetrahydroisoquinolines or related structures. wikipedia.orgebrary.netjk-sci.comnih.govname-reaction.com

Other Heterocycles : Condensation reactions with 1,3-dicarbonyl compounds can lead to benzodiazepines, while reactions with appropriate precursors can yield oxazolines, pyrrolines, or other heterocyclic systems. organic-chemistry.orgorganic-chemistry.org

| Heterocycle Class | General Method | Typical Reagents |

|---|---|---|

| Quinolines | Doebner-von Miller Reaction | α,β-Unsaturated aldehyde/ketone, strong acid |

| Quinolines | Friedländer Synthesis | β-Ketoaldehyde or β-ketoester |

| Benzimidazoles | Condensation | Carboxylic acid or its derivative |

| Quinoxalines | Condensation | α-Diketone |

Functionalization and Transformations of the Pentyloxy Side Chain

The pentyloxy group, an aryl alkyl ether, is generally stable under many reaction conditions. However, it can be chemically transformed, primarily through cleavage of the ether linkage.

Ether Cleavage : The most common transformation of an aryl alkyl ether is its cleavage to a phenol (B47542) and an alkyl halide. This is typically achieved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.ca The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the pentyl group. ucalgary.ca Recent advances have explored transition metal-catalyzed methods for C-O bond activation under milder conditions, offering greater functional group tolerance. nih.govresearchgate.net

Radical Halogenation : While less common and often unselective, it is theoretically possible to functionalize the pentyl chain via radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator. This would likely produce a mixture of brominated isomers along the alkyl chain.

Radical Reactions and Their Mechanistic Implications in Aniline Derivatives

The electron-rich nature of aniline derivatives makes them susceptible to reactions with radical species. acs.org These reactions are significant in various contexts, including atmospheric chemistry and synthetic organic chemistry.

Mechanism of Radical Attack : Aniline can react with radicals through two primary pathways: hydrogen abstraction from the -NH₂ group to form an anilinyl radical (C₆H₅NH•), or radical addition to the aromatic ring. acs.orgresearchgate.net The presence of electron-donating groups like the pentyloxy group enhances the electron density of the ring, favoring addition reactions with electrophilic radicals.

Types of Radical Reactions :

Hydroxyl Radical (•OH) Reaction : In atmospheric or biological systems, anilines can react with hydroxyl radicals, leading to the formation of aminophenol derivatives or other oxidation products.

Methyl Radical (•CH₃) Addition : Studies have shown that methyl radicals can add to the aniline ring, typically at the ortho position, or abstract a hydrogen atom from the amino group. acs.org

Formation of Radical Cations : One-electron oxidation of the aniline nitrogen can form a radical cation. This species is an important intermediate in electrochemical reactions and can undergo various subsequent reactions, including dimerization or coupling.

Generation of Complex Molecular Architectures from this compound as a Core Building Block

This compound serves as a versatile scaffold for the construction of more complex molecules, leveraging the distinct reactivity of its functional groups. nbinno.com Its utility is particularly notable in medicinal chemistry and materials science, where fluorinated compounds are highly valued.

A synthetic strategy might involve a sequence of reactions to build molecular complexity. For example:

Protection/Amidation : The amino group can be acylated to protect it and modulate its reactivity.

Ring Functionalization : An electrophilic substitution reaction (e.g., bromination) can be performed on the activated aromatic ring at one of the available positions (e.g., position 5).

Cross-Coupling : The newly introduced bromine can then be used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling) to introduce new carbon-carbon or carbon-heteroatom bonds.

Deprotection/Derivatization : The protecting group on the nitrogen can be removed, and the primary amine can be further functionalized, for instance, by forming part of a heterocyclic ring.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-Fluoro-2-(pentyloxy)aniline, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the pentyloxy group. The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and pentyloxy (-OC₅H₁₁) groups and the electron-withdrawing effect of the fluorine (-F) atom. The protons of the pentyloxy chain will exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all 11 unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature. The carbons of the pentyloxy group will appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine atom's environment. For this compound, a single resonance is expected, and its chemical shift would be indicative of the electronic effects of the other substituents on the aromatic ring nih.govspectrabase.com.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | - | ~140-145 |

| C2-O | - | ~145-150 |

| C3-H | ~6.7-6.9 | ~115-120 |

| C4-F | - | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |

| C5-H | ~6.6-6.8 | ~110-115 (d, ²JCF ≈ 20-25 Hz) |

| C6-H | ~6.8-7.0 | ~120-125 (d, ³JCF ≈ 5-10 Hz) |

| -OCH₂- | ~3.9-4.1 (t) | ~68-72 |

| -O-CH₂-CH₂- | ~1.7-1.9 (m) | ~28-32 |

| -CH₂-CH₂-CH₂- | ~1.3-1.5 (m) | ~22-26 |

| -CH₂-CH₃ | ~1.3-1.5 (m) | ~22-26 |

| -CH₃ | ~0.9-1.0 (t) | ~13-15 |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. These techniques are complementary and can be used to analyze conformational isomers and intermolecular interactions, such as hydrogen bonding.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group will appear as two distinct bands in the region of 3300-3500 cm⁻¹ materialsciencejournal.orgresearchgate.net. The C-O stretching of the ether linkage will be observed around 1200-1250 cm⁻¹. The C-F stretching vibration will produce a strong absorption band in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present .

Raman Spectroscopy: Raman spectroscopy will provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric N-H stretching vibration will also be Raman active. The aliphatic C-H stretching and bending vibrations of the pentyloxy group will be observable as well.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (asymmetric) | ~3450-3500 | ~3450-3500 | Medium |

| N-H stretch (symmetric) | ~3350-3400 | ~3350-3400 | Medium |

| Aromatic C-H stretch | ~3000-3100 | ~3000-3100 | Medium-Strong |

| Aliphatic C-H stretch | ~2850-2960 | ~2850-2960 | Strong |

| Aromatic C=C stretch | ~1500-1600 | ~1500-1600 | Strong |

| N-H bend | ~1600-1650 | - | Medium |

| C-O stretch (aryl ether) | ~1220-1260 | ~1220-1260 | Strong |

| C-F stretch | ~1200-1240 | - | Strong |

Advanced Mass Spectrometry for Fragmentation Pathway Determination

Advanced mass spectrometry techniques are crucial for determining the molecular weight and fragmentation pathways of a compound, which aids in its structural confirmation. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺) would be expected at m/z 197. The fragmentation is likely to be initiated by the cleavage of the pentyloxy side chain. A prominent fragmentation pathway would involve the loss of the pentyl radical (C₅H₁₁) to give a fragment at m/z 126. Another common fragmentation for ethers is the alpha-cleavage, leading to the loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement, resulting in a fragment at m/z 141. Further fragmentation of the aniline (B41778) ring could involve the loss of HCN miamioh.edu.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Proposed Fragmentation Pathway |

|---|---|---|

| 197 | [M]⁺ | Molecular Ion |

| 141 | [M - C₄H₈]⁺ | Loss of butene via McLafferty rearrangement |

| 126 | [M - C₅H₁₁]⁺ | Loss of pentyl radical |

| 99 | [M - C₅H₁₁ - HCN]⁺ | Loss of pentyl radical followed by loss of HCN from the aniline ring |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While an experimental crystal structure for this compound is not available, predictions about its solid-state packing can be made based on the structures of similar aniline derivatives mdpi.comrsc.orguni-duesseldorf.descielo.org.za.

Predicted Crystallographic Parameters and Interactions

| Parameter/Interaction | Predicted Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Primary Intermolecular Interaction | N-H···N or N-H···O Hydrogen Bonding |

| Secondary Interactions | π-π stacking, C-H···F interactions, van der Waals forces |

| Molecular Conformation | Potential for conformational polymorphism due to the pentyloxy chain |

Computational and Theoretical Chemistry of 4 Fluoro 2 Pentyloxy Aniline

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and stability of molecules. DFT calculations for 4-Fluoro-2-(pentyloxy)aniline would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

A comparative DFT study on various halosubstituted anilines has shown that the number and position of halogen substituents significantly impact the inversion barrier of the amino group and the planarity of the molecule. The deactivating nature of halogen atoms is believed to enhance the lone-pair electron delocalization from the nitrogen atom into the aromatic ring. In the case of this compound, the strong electronegativity of fluorine would pull electron density from the ring, while the pentyloxy and amino groups would donate electron density. This push-pull effect is crucial in determining the molecule's stability and electronic properties.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the charge delocalization and intramolecular interactions. For this compound, NBO analysis would likely reveal significant hyperconjugative interactions, such as the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the benzene (B151609) ring, which contributes to the stability of the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline (B41778) ring, with significant contributions from the nitrogen atom of the amino group and the oxygen atom of the pentyloxy group. The energy of the HOMO (EHOMO) is an indicator of the molecule's ability to donate electrons; a higher EHOMO suggests greater nucleophilicity.

Conversely, the LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom. The energy of the LUMO (ELUMO) reflects the molecule's ability to accept electrons; a lower ELUMO indicates greater electrophilicity.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key descriptor of chemical reactivity and stability. A smaller energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In substituted anilines, the nature and position of the substituents play a fundamental role in tuning this energy gap. The combination of a strong electron-donating group (pentyloxy) and a strong electron-withdrawing group (fluoro) in this compound is expected to result in a relatively small HOMO-LUMO gap, suggesting a high degree of chemical reactivity.

Table 1: Predicted FMO Properties of this compound (Note: These are illustrative values based on trends observed in similar substituted anilines and would require specific DFT calculations for confirmation.)

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -5.25 | Good electron-donating ability (nucleophilic) |

| ELUMO | -0.85 | Moderate electron-accepting ability (electrophilic) |

| Energy Gap (ΔE) | 4.40 | High reactivity and polarizability |

Conformational Landscape and Molecular Dynamics Simulations of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O bond of the ether linkage and the C-C bonds within the pentyloxy chain. A detailed conformational analysis, typically performed by scanning the potential energy surface (PES) through systematic rotation of these dihedral angles, can identify the most stable conformers. Such studies on similar fluorinated molecules have shown that fluorine substitution can significantly impact conformational preferences.

The pentyloxy group can adopt various conformations, from a fully extended (all-trans) chain to more compact, folded structures. The relative energies of these conformers would be influenced by steric hindrance with the adjacent amino group and non-covalent interactions. Computational studies on related systems suggest that intramolecular hydrogen bonding between the amino group's hydrogen and the ether oxygen might stabilize certain conformations.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules under defined conditions (e.g., in a solvent at a specific temperature and pressure), MD can explore the accessible conformational space and the timescales of conformational changes. For instance, an MD simulation could reveal how the pentyloxy chain folds and unfolds in an aqueous environment and how solvent molecules interact with the polar amino and fluoro groups. This information is crucial for understanding its behavior in biological systems or as a material component.

Prediction of Spectroscopic Signatures and Non-Linear Optical (NLO) Properties

Computational methods, particularly Time-Dependent DFT (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules. For this compound, DFT calculations can predict its vibrational spectra (FT-IR and Raman), which arise from the characteristic vibrations of its functional groups (N-H, C-F, C-O-C, aromatic C-H). Comparing these predicted spectra with experimental data is a standard method for structural confirmation. Furthermore, TD-DFT can predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved, which are typically π→π* transitions within the aromatic system.

The unique electronic structure of this compound, featuring donor (amino, pentyloxy) and acceptor (fluoro) groups on an aromatic system, makes it a candidate for non-linear optical (NLO) applications. NLO materials are crucial for technologies like optical communications and data storage. DFT calculations can predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

A large first-order hyperpolarizability value is indicative of a strong NLO response. This property is often enhanced in molecules with significant intramolecular charge transfer from a donor to an acceptor group through a π-conjugated system. The push-pull nature of the substituents in this compound is expected to facilitate this charge transfer upon excitation, leading to a potentially significant NLO response.

Table 2: Predicted NLO Properties of this compound (Note: These are illustrative values based on trends observed in similar substituted anilines and would require specific DFT calculations for confirmation.)

| Property | Predicted Value (a.u.) | Significance |

| Dipole Moment (μ) | ~3.5 D | Indicates significant charge separation |

| Polarizability (α) | ~150 | Measures the molecule's response to an electric field |

| First Hyperpolarizability (β) | >1000 | Suggests a potentially strong NLO response |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions at the molecular level. For this compound, this could involve modeling its behavior in various reactions, such as electrophilic aromatic substitution, oxidation, or reactions with radicals.

Quantitative Structure-Property Relationships (QSPR) in Fluorinated Alkoxyanilines

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physical properties or biological activities. These models rely on molecular descriptors, which are numerical values derived from the chemical structure, often calculated using computational methods.

For a class of compounds like fluorinated alkoxyanilines, a QSPR study could be developed to predict properties such as boiling point, solubility, or toxicity. This would involve calculating a wide range of descriptors for a set of related molecules, including electronic (e.g., HOMO/LUMO energies, dipole moment), topological, and steric parameters. By establishing a mathematical relationship between these descriptors and an experimentally measured property, the model can then be used to predict that property for new, unsynthesized molecules like this compound. Such models are highly valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis.

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar of 4 Fluoro 2 Pentyloxy Aniline Derivatives

In Vitro Enzyme Inhibition and Receptor Binding Studies (Mechanism-Focused)

The biological activity of derivatives based on the 4-fluoro-2-(pentyloxy)aniline core is frequently rooted in their ability to inhibit specific enzymes or bind to cellular receptors. The fluorine atom, with its small size and high electronegativity, often plays a crucial role in enhancing binding affinity and modulating metabolic stability. cambridgemedchemconsulting.com

Studies on related fluorinated compounds have demonstrated their potential in various therapeutic areas. For instance, fluorinated analogues of tamoxifen (B1202) have been synthesized and shown to possess binding affinities for estrogen receptors that are similar or even superior to the parent compound. nih.gov In one study, a (cis) fluoromethyl-N,N-diethyltamoxifen analogue exhibited an IC50 value of 1 x 10⁻⁷ M, which was five times more potent than tamoxifen itself (IC50 = 5 x 10⁻⁷ M). nih.gov This highlights the positive impact a fluorine substitution can have on receptor interaction.

Similarly, derivatives incorporating a fluoroaniline (B8554772) moiety are prominent in the development of kinase inhibitors. The 4-anilinoquinazoline (B1210976) scaffold, which often features substituted anilines, is a cornerstone of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The fluoro-substituted aniline (B41778) ring can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these kinases, leading to potent inhibition. For example, a derivative featuring a 4-bromo-2-fluoroaniline (B1266173) component displayed an IC50 of 2.62 μM against the A431 human carcinoma cell line, which overexpresses EGFR.

The introduction of fluorine can also be a key strategy in developing antagonists for other receptors. In a series of P2X3 receptor antagonists, a 4-fluoro derivative of an aniline analogue was identified as the most active antagonist among mono-substituted compounds, with an IC50 value of 450 nM. nih.gov This demonstrates the specific and potent role that a 4-fluoroaniline (B128567) moiety can play in receptor-ligand recognition.

Below is a table summarizing the in vitro activity of representative compounds containing a fluoroaniline moiety.

| Compound Class | Target | Assay | Activity (IC50) |

| Fluoro-tamoxifen Analogue | Estrogen Receptor | Receptor Binding | 1 x 10⁻⁷ M |

| 4-Anilinoquinazoline Derivative | A431 Cell Line (EGFR) | Cytotoxicity | 2.62 μM |

| Benzimidazole-dione Derivative | P2X3 Receptor | Antagonism | 450 nM |

Exploration of Molecular Interactions and Binding Modes via Molecular Docking and Dynamics

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, provide invaluable atomic-level insights into how this compound derivatives interact with their biological targets. nih.gov These computational methods help elucidate the specific binding modes and the key molecular interactions responsible for their biological effects.

Docking studies performed on 4-anilinoquinazoline derivatives, which share the fluoroaniline feature, have revealed common binding patterns within the ATP-binding sites of protein kinases like EGFR and VEGFR-2. The aniline portion typically acts as a crucial pharmacophore. For example, docking of a potent 4-anilinoquinazoline compound into the VEGFR-2 active site showed a binding energy of -8.24 kcal/mol and a predicted inhibition constant (Ki) of 0.9 µM. In many such inhibitors, the nitrogen atom of the quinazoline (B50416) core forms a hydrogen bond with a key methionine residue in the hinge region of the kinase, while the substituted aniline ring, such as 4-fluoroaniline, extends into a deeper hydrophobic pocket.

The fluorine atom itself can participate in favorable interactions. It can form hydrogen bonds with backbone amide protons or engage in orthogonal multipolar interactions with carbonyl groups of the protein backbone, thereby anchoring the ligand in the active site. mdpi.com The 2-pentyloxy group, being a flexible and lipophilic chain, can explore and occupy adjacent hydrophobic regions of the binding pocket, further enhancing the binding affinity and potentially contributing to selectivity.

Molecular dynamics simulations can complement these static docking poses by providing a dynamic view of the ligand-receptor complex over time. nih.gov These simulations can assess the stability of the predicted binding mode, reveal the role of water molecules in mediating interactions, and calculate the free energy of binding more accurately, thus offering a more comprehensive understanding of the molecular recognition process. For instance, studies on DNA gyrase inhibitors have used docking to predict binding affinity, with the most potent compounds showing the lowest binding energy values (e.g., -8.16 Kcal/mol), which correlates with their observed antimicrobial activity. nih.govscilit.com

| Compound Scaffold | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 4-Anilinoquinazoline | VEGFR-2 | -8.24 | (Not specified) |

| 4-Anilinoquinazoline | EGFR | -6.39 | (Not specified) |

| 4-Anilinoquinazoline | DNA Gyrase | -8.16 | Asp73, Arg136 |

Structure-Activity Relationship (SAR) Analysis for Targeted Biological Functions

The systematic modification of the this compound scaffold has led to a clear understanding of the structure-activity relationships (SAR) that govern its biological activity. SAR studies are crucial for optimizing lead compounds into potent and selective therapeutic agents.

Analysis of 4-anilinoquinazoline derivatives has provided several key SAR insights:

Substitution on the Aniline Ring : The position and nature of substituents on the aniline ring are critical. For inhibition of EGFR, small, electron-withdrawing groups at the ortho position, such as fluorine, are often preferred over larger groups. At the para-position (position 4 of the aniline), fluorine is frequently used to enhance activity. nih.govmdpi.com

Impact of Halogen Type : When comparing different halogens at the para-position, fluorine and chlorine often yield superior activity compared to bromine or iodine. In a series of P2X3 receptor antagonists, the 4-fluoro derivative (IC50 = 450 nM) was more potent than analogues with larger halogens. nih.gov Further optimization with a 3,4-difluoro substitution pattern led to even greater activity (IC50 = 375 nM), indicating that multiple fluorine atoms can be beneficial. nih.gov

Role of the Alkoxy Chain : The alkoxy group at the 2-position, such as the pentyloxy group, primarily influences the compound's lipophilicity and steric profile. The length and branching of this chain can be modified to fine-tune solubility, cell permeability, and fit within the target's binding site. While specific SAR for the pentyloxy group is not detailed in the provided context, in general, such groups are used to access hydrophobic pockets and improve pharmacokinetic properties.

The table below illustrates the impact of aniline substitution on the activity of benzimidazole-4,7-dione-based P2X3 receptor antagonists. nih.gov

| Aniline Substitution | P2X3 Antagonistic Activity (IC50, nM) |

| 4-Fluoro | 450 |

| 3,4-Difluoro | 375 |

| 4-Bromo | >1000 |

| 4-Cyano | >1000 |

| 4-Trifluoromethyl | >1000 |

Bioisosteric Replacements and Their Impact on Mechanistic Biological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or group of atoms is exchanged for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov This principle is highly relevant to the optimization of this compound derivatives.

Fluorine as a Bioisostere : Fluorine is often used as a bioisostere for hydrogen. cambridgemedchemconsulting.com Replacing a hydrogen atom with fluorine can block metabolic oxidation at that position, thereby increasing the compound's half-life. The C-F bond is significantly stronger than a C-H bond. Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, such as the aniline amine, which can influence receptor interactions and cell membrane permeability. cambridgemedchemconsulting.com

Replacement of Fluorine : The fluorine at the 4-position could be replaced with other groups. A common bioisosteric replacement is a hydroxyl (-OH) group or a cyano (-CN) group. However, such changes can dramatically alter the electronic and hydrogen-bonding properties. As seen in SAR studies, replacing fluorine with larger halogens like bromine or with a cyano group often leads to a decrease in activity, suggesting that the specific properties of fluorine are optimal for certain targets. nih.gov

Replacement of the Pentyloxy Group : The ether oxygen in the pentyloxy group can be replaced by other bioisosteres such as a sulfur atom (thioether) or a methylene (B1212753) group (-CH₂-). Replacing the oxygen with sulfur could alter the bond angle and lipophilicity, potentially changing the derivative's binding conformation. Replacing the entire pentyloxy group with other lipophilic moieties is also a common strategy to probe the shape and nature of the hydrophobic pocket in the target protein.

Bioisosteric replacement allows chemists to systematically probe the chemical space around a lead compound, leading to a more refined understanding of its mechanistic profile and facilitating the design of improved analogues. nih.gov

Design Principles for Modulating Molecular Targets

Based on the mechanistic and structural insights gathered from studies of this compound and related derivatives, several key design principles emerge for modulating molecular targets:

Utilize the 4-Fluoroaniline Moiety as a Key Recognition Element : The 4-fluoroaniline substructure is a potent pharmacophore for targeting ATP-binding sites in kinases and other receptor pockets. The fluorine atom enhances binding affinity through favorable electronic and potential hydrogen-bonding interactions.

Optimize Lipophilicity and Steric Fit with the 2-Alkoxy Group : The alkoxy chain at the 2-position provides a critical handle for modifying the compound's physicochemical properties. The length, branching, and composition of this chain should be systematically varied to optimize lipophilicity for cell permeability and to achieve a complementary fit within the hydrophobic sub-pockets of the target protein.

Employ Multi-Fluorination for Enhanced Potency : As demonstrated in some inhibitor series, the introduction of a second fluorine atom (e.g., a 3,4-difluoro pattern) on the aniline ring can lead to a significant increase in potency. This strategy should be considered when single substitutions are not sufficient.

Consider the Electronic Impact of Substituents : The electron-withdrawing nature of the fluorine atom influences the electronic distribution of the entire aniline ring. This modulation is key to its interaction with protein targets and should be a central consideration during the design of new derivatives.

Apply Bioisosteric Replacement to Overcome Limitations : When facing challenges such as metabolic instability or off-target effects, bioisosteric replacement of the fluorine atom, the ether linkage, or the alkyl chain can provide rational pathways to improved drug candidates without losing the core binding interactions.

By adhering to these principles, medicinal chemists can effectively leverage the this compound scaffold to design novel and highly effective modulators of specific biological pathways.

Advanced Applications and Future Research Trajectories

Integration of 4-Fluoro-2-(pentyloxy)aniline in Functional Materials Design (e.g., Liquid Crystals, Polymers)

The structural features of this compound make it a promising candidate for the design of novel functional materials, particularly liquid crystals and polymers.

Liquid Crystals: The design of liquid crystalline materials is heavily influenced by molecular shape and intermolecular forces. The elongated structure imparted by the pentyloxy chain in this compound is a key feature for inducing mesophase behavior. The length and flexibility of such alkoxy chains are known to affect the stability and temperature range of liquid crystal phases. nih.gov Furthermore, the presence of the fluorine atom can modify the compound's dipole moment and polarizability, which are critical parameters in the development of liquid crystal displays that respond to electric fields. nih.gov Derivatives of aniline (B41778) are foundational to many Schiff base liquid crystals, where the amine group is condensed with an aldehyde to create a larger, rigid mesogenic core. nih.gov The specific combination of the electron-withdrawing fluorine and the flexible pentyloxy group could lead to materials with unique dielectric anisotropy and viscoelastic properties.

Polymers: Aniline and its derivatives are the primary monomers for synthesizing polyaniline (PANI), one of the most studied conducting polymers. kpi.uanih.gov The amine group of this compound allows it to undergo oxidative polymerization to form a substituted polyaniline. researchgate.net The incorporation of fluorine and pentyloxy substituents onto the polymer backbone is expected to significantly alter the properties of the resulting material.

Solubility: The pentyloxy group can enhance the polymer's solubility in common organic solvents, which is a major challenge for the processing of standard polyaniline. rsc.org

Electronic Properties: The fluorine atom's electron-withdrawing nature can influence the electronic band structure of the polymer, affecting its conductivity and electrochemical properties. researchgate.net

Morphology: Substituents on the aniline ring are known to change the surface morphology of the resulting polymers, which in turn impacts their performance in applications like chemical sensors. nih.govrsc.org

The table below summarizes the potential impact of the compound's structural features on material properties.

| Structural Feature | Influence on Liquid Crystals | Influence on Polymers |

|---|---|---|

| Pentyloxy Group (-OC5H11) | Promotes mesophase formation; affects transition temperatures. | Increases solubility in organic solvents; modifies film-forming properties. |

| Fluorine Atom (-F) | Alters dielectric anisotropy and dipole moment; influences intermolecular interactions. | Modifies electronic properties (conductivity, redox potential); enhances thermal stability. |

| Aniline Moiety (-C6H4NH2) | Serves as a core building block for larger mesogens (e.g., via imine linkage). | Enables oxidative polymerization to form a substituted polyaniline backbone. |

Role as a Chemical Intermediate in Agrochemical and Fine Chemical Synthesis

Fluoroanilines are recognized as highly versatile building blocks in the chemical industry, particularly for the synthesis of complex active ingredients in agrochemicals and pharmaceuticals. nbinno.compubcompare.ai this compound serves as a valuable intermediate due to the reactivity of its functional groups and the specific properties conferred by its substituents.

In agrochemical synthesis , the incorporation of fluorine atoms into molecules is a common strategy to enhance biological efficacy, metabolic stability, and lipophilicity. researchgate.net Substituted anilines are precursors to a wide range of herbicides, fungicides, and insecticides. nbinno.comccspublishing.org.cnnih.gov For instance, the aniline nitrogen can be readily acylated or can participate in condensation or coupling reactions to build more complex molecular scaffolds. The compound 2-Fluoro-4-【2-Chloro-4-(trifluoromethyl)phenoxyl】aniline is a known key intermediate for the insect growth regulator flufenoxuron, highlighting the industrial importance of structurally related fluoroanilines. agropages.com The presence of the pentyloxy group in this compound can further modulate the solubility and transport properties of the final agrochemical product within the target organism.

In fine chemical synthesis , the compound is a trifunctional intermediate. The amine group can be transformed into a diazonium salt, which is a gateway to numerous other functional groups. The aromatic ring can undergo further electrophilic substitution, with the existing substituents directing the position of new entrants. This multi-faceted reactivity makes it a useful component in the multi-step synthesis of dyes, specialty polymers, and other high-value organic materials. nbinno.com

Innovative Methodologies for Large-Scale Synthesis and Process Intensification

The transition from laboratory-scale synthesis to large-scale industrial production of specialty chemicals like this compound requires innovative and efficient methodologies. Process intensification, which aims to create smaller, cleaner, and more energy-efficient processes, is key.

A plausible large-scale synthesis could involve a multi-step route starting from more common precursors, such as 1,4-difluorobenzene (B165170) or 4-fluoro-2-nitrophenol (B1295195). A typical sequence might involve:

Nucleophilic Aromatic Substitution (SNAr): Reacting a precursor like 2,4-difluoronitrobenzene (B147775) with sodium pentoxide to introduce the pentyloxy group.

Reduction: Reducing the nitro group to an amine, for example, through catalytic hydrogenation.

For large-scale production, modern techniques that offer significant advantages over traditional batch processing are being explored. frontiersin.org

Continuous Flow Synthesis: Performing reactions in microreactors or flow reactors improves heat and mass transfer, enhances safety when dealing with exothermic reactions (like nitrations or hydrogenations), and allows for higher consistency and yield. researchgate.net The synthesis of related intermediates has been successfully demonstrated using continuous flow processes. researchgate.net

Alternative Energy Sources: The use of microwave irradiation or ultrasound (sonochemistry) can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times compared to conventional heating. unito.it

The table below compares traditional batch synthesis with modern intensified approaches.

| Parameter | Traditional Batch Synthesis | Intensified Flow Synthesis |

|---|---|---|

| Scale | Difficult to scale up due to heat transfer limitations. | Easily scalable by running longer or using parallel reactors ("scale-out"). |

| Safety | Higher risk with hazardous reagents or exothermic reactions. | Improved safety due to small reactor volumes and superior temperature control. researchgate.net |

| Efficiency | Lower space-time yield; potential for side reactions. | Higher throughput and often higher selectivity and yield. researchgate.net |

| Consistency | Batch-to-batch variability can be an issue. | High product consistency and quality control. |

Prospects for Rational Design of Novel Derivatives with Tunable Properties

This compound is an excellent scaffold for the rational design of new molecules with precisely tuned properties. By systematically modifying its structure, researchers can control its physicochemical and biological characteristics for specific applications. nih.gov

Key modification sites for tuning properties include:

The Pentyloxy Chain: The length and branching of the alkyl chain can be altered. Longer chains might enhance liquid crystalline properties, while branched chains could improve solubility. Introducing functional groups onto the chain could enable covalent bonding to polymer backbones.

The Aromatic Ring: Additional substituents can be introduced onto the benzene (B151609) ring. Adding another electron-withdrawing group could lower the energy levels of the molecular orbitals (HOMO/LUMO), which is relevant for electronic materials. Adding electron-donating groups would have the opposite effect. mdpi.com

The Amine Group: The primary amine can be derivatized into amides, imines, or secondary/tertiary amines. This is a common strategy in drug design to modulate binding affinity and in materials science to alter polymerization characteristics.

This approach of rational design, often guided by computational modeling, allows for the creation of a library of derivatives. mdpi.com For example, in the development of new agrochemicals, modifying these sites could fine-tune the molecule's binding affinity to a target enzyme or its environmental persistence. researchgate.net

Synergistic Approaches Combining Computational and Experimental Research

The development of novel materials and molecules based on this compound can be significantly accelerated by combining computational chemistry with experimental synthesis and characterization. nih.gov This synergistic approach allows for a deeper understanding of structure-property relationships and reduces the trial-and-error inherent in traditional research.

Computational Modeling:

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict the molecule's ground-state geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. semanticscholar.orgresearchgate.net This helps confirm the structure of synthesized compounds.

Molecular Docking: In drug or agrochemical design, computational docking can predict how derivatives of this compound might bind to a specific protein target, guiding the synthesis of the most promising candidates.

Property Prediction: Computational models can estimate key properties like HOMO/LUMO energies, dipole moments, and polarizability, which are crucial for designing electronic materials and liquid crystals. nih.gov

Experimental Validation:

Synthesis: Guided by computational insights, chemists can synthesize the most promising target molecules.

Spectroscopy: Techniques like NMR, IR, and UV-Vis spectroscopy are used to confirm the chemical structure and purity of the synthesized compounds, validating the predictions from DFT calculations. researchgate.net

X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction provides the definitive molecular structure, which can be compared with the computationally optimized geometry.

Property Measurement: The actual physical, chemical, and biological properties (e.g., liquid crystal transition temperatures, polymer conductivity, biological activity) are measured experimentally to test the computational predictions and refine the design models for the next iteration.

This iterative cycle of computational design, chemical synthesis, and experimental validation provides a powerful paradigm for the efficient discovery and optimization of new functional molecules derived from the this compound scaffold. nih.gov

常见问题

Q. What are the established synthetic methodologies for preparing 4-Fluoro-2-(pentyloxy)aniline, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via two primary routes:

Nucleophilic Aromatic Substitution (NAS):

- Fluorine introduction via halogen exchange or direct fluorination of nitro precursors, followed by alkoxy group substitution (e.g., pentyloxy via Williamson ether synthesis).

- Example conditions: KF or CsF as fluoride source, DMF solvent, 80–120°C, 12–24 hours .

Cross-Coupling Reactions (e.g., Suzuki-Miyaura):

- Boronic ester derivatives of 4-fluoroaniline are coupled with pentyloxy-substituted aryl halides.

- Example conditions: Pd(PPh₃)₄ catalyst, Cs₂CO₃ base, DME solvent, 22 hours, yielding ~63% (as seen in analogous Suzuki couplings) .

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NAS (Fluorination) | KF/CsF | DMF | 12–24 | 50–70* | |

| Suzuki Coupling | Pd(PPh₃)₄ | DME | 22 | 63 | |

| *Estimated based on analogous reactions. |

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR: Compare chemical shifts with literature data for similar compounds. For example, fluoro-substituted anilines show distinct aromatic splitting patterns (δ ~6.5–7.5 ppm for ¹H; δ ~115–155 ppm for ¹³C) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with calculated masses (e.g., C₁₁H₁₅FNO: theoretical 196.1137) .

- HPLC-PDA: Assess purity (>95%) using reverse-phase columns (C18) and UV detection at 254 nm.

Advanced Research Questions

Q. When encountering discrepancies in NMR data for derivatives, what analytical strategies confirm structural assignments?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC): Resolve overlapping signals and establish connectivity between fluorine, pentyloxy, and aromatic protons .

- X-ray Crystallography: Resolve ambiguities via single-crystal analysis. For example, dihedral angles between substituents (e.g., 84.27° in analogous structures) validate spatial arrangements .

- Computational DFT Modeling: Simulate NMR shifts using software like Gaussian or ORCA and compare with experimental data .

Q. How can researchers design experiments to investigate the oxidative stability of this compound under environmental conditions?

Methodological Answer:

- Accelerated Oxidative Testing: Expose the compound to UV light, H₂O₂, or Fenton reagents (Fe²⁺/H₂O₂) and monitor degradation via LC-MS .

- Metabolite Identification: Track catechol intermediates (common in aniline degradation) using GC-MS or isotopic labeling .

- Kinetic Studies: Measure half-life (t₁/₂) under varying pH, temperature, and oxygen levels to model environmental persistence.

Q. What computational methods support crystallographic parameter prediction for derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Compare bond lengths/angles with X-ray data (e.g., monoclinic P21/n symmetry, a = 11.53 Å, β = 91.66°) .

- Molecular Dynamics (MD): Simulate crystal packing interactions (e.g., absence of hydrogen bonding in certain analogs) to explain stability .

Q. How can conflicting spectroscopic data between batches be resolved during scale-up synthesis?

Methodological Answer:

- DoE (Design of Experiments): Use Box-Behnken or factorial designs to optimize parameters (e.g., catalyst loading, temperature) and identify critical variables .

- In-situ Monitoring: Employ ReactIR or PAT (Process Analytical Technology) to track reaction progress and intermediate formation .

- Batch Comparison: Perform PCA (Principal Component Analysis) on NMR/LC-MS datasets to pinpoint batch-to-batch variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。